molecular formula C15H24N2O3 B2557168 Tert-butyl N-[1-amino-1-(2-methoxyphenyl)propan-2-yl]carbamate CAS No. 2007390-36-3

Tert-butyl N-[1-amino-1-(2-methoxyphenyl)propan-2-yl]carbamate

Cat. No. B2557168
CAS RN: 2007390-36-3
M. Wt: 280.368
InChI Key: GUFIHQIUXBCALK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[1-amino-1-(2-methoxyphenyl)propan-2-yl]carbamate is a chemical compound with the molecular formula C15H24N2O3 . It is also known by its IUPAC name, tert-butyl (1-amino-1-(2-methoxyphenyl)propan-2-yl)carbamate . The compound is typically stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The molecular structure of Tert-butyl N-[1-amino-1-(2-methoxyphenyl)propan-2-yl]carbamate is characterized by its molecular weight of 280.37 . The InChI code for this compound is 1S/C15H24N2O3/c1-10(17-14(18)20-15(2,3)4)13(16)11-8-6-7-9-12(11)19-5/h6-10,13H,16H2,1-5H3,(H,17,18) .


Physical And Chemical Properties Analysis

Tert-butyl N-[1-amino-1-(2-methoxyphenyl)propan-2-yl]carbamate is an oil at room temperature . It has a molecular weight of 280.37 . The compound’s InChI code is 1S/C15H24N2O3/c1-10(17-14(18)20-15(2,3)4)13(16)11-8-6-7-9-12(11)19-5/h6-10,13H,16H2,1-5H3,(H,17,18) .

Scientific Research Applications

Synthesis of Ceftolozane

This compound is an important intermediate product in the synthesis of ceftolozane . Ceftolozane is a new intravenous fifth-generation cephalosporin antibiotic derived from the structural modification of FK518 . It has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa in in vivo and in vitro tests .

Synthesis of N-Heterocycles via Sulfinimines

The compound has been used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Regulation of the Collapse Response Mediator Protein 2 (CRMP2)

The compound selectively enhances slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2) .

Antimicrobial Activity

The compound has shown antimicrobial activity. For example, it showed moderate activity with MIC 50 µg/ml against four strains viz. S. aureus, E. faecalis, E. coli, and K. pneumoniae and weak activity against P. aeruginosa .

PDE4 Inhibitor for Treating Anti-Inflammatory Diseases

The research group of Jeon disclosed a new pyrazole derivative as an effective PDE4 inhibitor for treating anti-inflammatory diseases .

X-Ray Powder Diffraction

Although not directly related to the compound, X-ray powder diffraction (XRD) is a popular analytical technique that can be used to study the crystal structure of this compound .

properties

IUPAC Name

tert-butyl N-[1-amino-1-(2-methoxyphenyl)propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-10(17-14(18)20-15(2,3)4)13(16)11-8-6-7-9-12(11)19-5/h6-10,13H,16H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFIHQIUXBCALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1OC)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[1-amino-1-(2-methoxyphenyl)propan-2-yl]carbamate

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